molecular formula C6H6N2O2 B016592 4-Aminopyridine-2-carboxylic acid CAS No. 100047-36-7

4-Aminopyridine-2-carboxylic acid

Cat. No. B016592
M. Wt: 138.12 g/mol
InChI Key: JRZBTJVSAANBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of substituted salicylic acids with 4-aminopyridine, yielding complex solid forms and hydrates through co-crystallization processes. These reactions typically result in proton transfer from the carboxyl group of the acid to the pyridine nitrogen, forming ionic complexes with diverse supramolecular synthons (Montis & Hursthouse, 2012).

Molecular Structure Analysis

Studies on molecular structure have used techniques like X-ray diffraction and spectroscopy. For instance, the molecular structure of 2-aminopyridine-3-carboxylic acid was explored using single-crystal X-ray diffraction and inelastic neutron spectroscopy, revealing details about its geometry and interactions (Pawlukojć et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 4-Aminopyridine-2-carboxylic acid derivatives can lead to the formation of various complex compounds. For example, reactions with transition metals like zinc and manganese have been used to establish the coordination characteristics of these compounds, demonstrating the versatility of 4-Aminopyridine-2-carboxylic acid in forming metal-containing building blocks for mixed-metal framework materials (Chen et al., 2006).

Physical Properties Analysis

Physical properties of compounds related to 4-Aminopyridine-2-carboxylic acid, such as solubility, crystallinity, and thermal stability, have been studied to understand their potential applications in various fields. The study of crystalline structures and their stability under different conditions provides insight into the practical uses of these compounds (Zou et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming coordination polymers, and the ability to engage in proton transfer reactions, highlight the chemical versatility of 4-Aminopyridine-2-carboxylic acid and its derivatives. These properties are crucial for designing new materials and understanding their interaction mechanisms (Kelly et al., 2013).

Scientific Research Applications

  • Molecular Recognition and Sensing Materials : 4-Aminopyridine-2-carboxylic acid, as part of the 2-aminopyridines family, shows enhanced recognition capabilities towards carboxylic acids when a phosphoryl group is present. This characteristic could lead to its use in creating useful sensing materials and organic species for molecular recognition (Gallegos et al., 2019).

  • Crystallization and Solid Forms : The substance plays a role in the crystallization of substituted salicylic acids, leading to diverse solid forms. This highlights its utility in understanding the unpredictability of ionic structures in co-crystallizations (Montis & Hursthouse, 2012).

  • Pharmaceutical and Cosmetic Applications : Oligo-4-aminopyridine (4-OAP), a derivative, is noted for its stability and potential applications in the pharmaceutical and cosmetic industries (Kaya & Koyuncu, 2003).

  • Supramolecular Chemistry : It forms a robust molecule in the 2-aminopyridinium-carboxylic acid supramolecular heterosynthon, which is significant for generating multiple-component crystals (Bis & Zaworotko, 2005).

  • Neurochemical Research : Contrary to some expectations, 4-aminopyridine is not effective as a depolarizing agent for stimulating the release of glutamate in in vivo studies (Segovia, Porras, & Mora, 1997).

  • Cocrystallization and Structural Properties : 2-acetaminopyridine (2-AApy), a relative compound, effectively cocrystallizes with carboxylic acids, preserving their structural and geometric properties, which indicates potential applications in molecular design (Aakeröy, Hussain, & Desper, 2006).

Future Directions

The diversity in the pharmacological activities of aminopyridines has attracted the attention of many researchers to explore the reasons for their wide potential. The various synthetic methods revealed may be helpful to the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .

properties

IUPAC Name

4-aminopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZBTJVSAANBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365991
Record name 4-Aminopicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopyridine-2-carboxylic acid

CAS RN

100047-36-7
Record name 4-Aminopicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100047-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminopyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-carboxy-4-nitropyridine N-oxide (0.5 g, 27 mmol) (E. Prafft et al., J. Prakt. Chem. 1961, 13, 58) in acetic acid (20 ml) was hydrogenated under pressure (70 psi) in the presence of Pd/C. (10%) (0.25 g) at ambient temperature for 2 hours. The catalyst was removed by filtration, and the filtrate evaporated to give 2-carboxy-4-aminopyridine as an off-white solid which was dried in a dessicator (300 mg, 80%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminopyridine-2-carboxylic acid
Reactant of Route 2
4-Aminopyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Aminopyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Aminopyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Aminopyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Aminopyridine-2-carboxylic acid

Citations

For This Compound
11
Citations
V SHANKARANANTH - 2012 - researchgate.net
… The reflux condensation of 2-Chloropropanamide, TEAHC and aryl compounds such as 4-aminopyridine-2-carboxylic acid, 3-aminopyridine-2-carboxylic acid, 3-benzoylpyridine-2-…
Number of citations: 0 www.researchgate.net
H Banie, A Sinha, RJ Thomas, JC Sircar… - Journal of medicinal …, 2007 - ACS Publications
… 4-Aminopyridine-2-carboxylic Acid. The picloram methyl … of 4-aminopyridine-2-carboxylic acid as a fine off-white solid. … to a cooled solution of 4 aminopyridine-2-carboxylic acid (8.46 g, …
Number of citations: 41 pubs.acs.org
LW Deady, OL Korytsky, JE Rowe - Australian Journal of …, 1982 - CSIRO Publishing
… CsHloN2O4 requires C, 48.5; H, 5.1 ; N, 14.1 %), which was hydrolysed with hot 10% sodium hydroxide to 4-aminopyridine-2-carboxylic acid, mp 263-265' (dec.) (from water) (lit.I6 260')…
Number of citations: 39 www.publish.csiro.au
P Chand, PL Kotian, PE Morris, S Bantia… - Bioorganic & medicinal …, 2005 - Elsevier
Based upon the activity and X-ray crystallographic studies of tri-substituted benzene derivatives containing carboxylic acid, acetamido and guanidine groups, we investigated the effect …
Number of citations: 63 www.sciencedirect.com
JJ Macías-Sánchez, L Hinojosa-Reyes… - Photochemical & …, 2015 - Springer
In this work, nitrogen-doped ZnO material was synthesized by the sol-gel method using zinc acetate as the precursor and urea as the nitrogen source (15, 20, 25 and 30% wt.). For …
Number of citations: 91 link.springer.com
A Ghauch - Chemosphere, 2001 - Elsevier
… This observation is probably due to the elimination of chlorine atoms and appearance of by-product (4-aminopyridine-2-carboxylic acid) at Rt=1 min, followed by the transformation of …
Number of citations: 113 www.sciencedirect.com
S Fetzner, F Lingens - Microbiological reviews, 1994 - Am Soc Microbiol
… TheNheterocyclic herbicide picloram was dechlorinated at the meta position under methanogenic conditions, yielding 3,6-dichloro4-aminopyridine-2-carboxylic acid (394). …
Number of citations: 641 journals.asm.org
J Bezençon, MB Wittwer, B Cutting, M Smieško… - … of Pharmaceutical and …, 2014 - Elsevier
… 4-aminopyridine-2-carboxylic acid was purchased from Apollo Scientific. 2-amino-1,10-phenanthroline was purchased from Specs. 3′-(α-d-mannopyranosyloxy)-biphenyl-4-…
Number of citations: 99 www.sciencedirect.com
MB Wittwer - 2012 - edoc.unibas.ch
… 4-Aminopyridine-2carboxylic acid was purchased from Apollo Scientific. 2-Amino-1,10-phenanthroline was purchased from Specs. … 4.5 4-Aminopyridine-2-carboxylic acid …
Number of citations: 3 edoc.unibas.ch
S Knecht - 2008 - edoc.unibas.ch
the synthesis of polypeptides. In 1984, he was awarded with the Nobel Prize “for his development of methodology for chemical synthesis on a solid matrix”. Compared to solution-phase …
Number of citations: 2 edoc.unibas.ch

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.